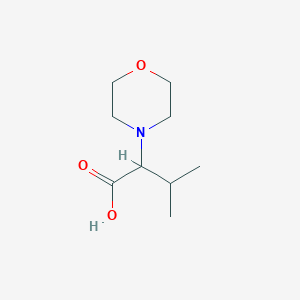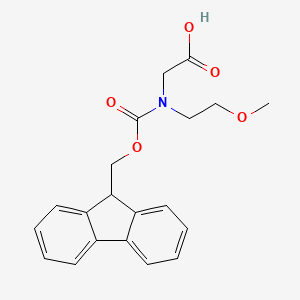
N-Fmoc-N-(2-methoxyethyl)-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-(2-methoxyethyl)-glycine is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 2-methoxyethyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of removal of the Fmoc protecting group under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms N-Fmoc-glycine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-N-(2-methoxyethyl)-glycine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Coupling Reactions: The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Substitution Reactions: The 2-methoxyethyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Deprotection: Yields the free amine form of N-(2-methoxyethyl)-glycine.
Coupling: Produces peptides with N-(2-methoxyethyl)-glycine residues.
Substitution: Generates derivatives with different functional groups on the 2-methoxyethyl side chain.
Applications De Recherche Scientifique
N-Fmoc-N-(2-methoxyethyl)-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Fmoc-N-(2-methoxyethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the construction of complex peptide sequences. The 2-methoxyethyl group can influence the hydrophilicity and steric properties of the resulting peptides, affecting their biological activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-glycine: Lacks the 2-methoxyethyl modification, making it less hydrophilic.
N-Fmoc-N-(2-hydroxyethyl)-glycine: Similar structure but with a hydroxyethyl group instead of methoxyethyl, affecting its reactivity and solubility.
N-Fmoc-N-(2-ethoxyethyl)-glycine: Contains an ethoxyethyl group, which can alter its steric and electronic properties compared to the methoxyethyl group.
Uniqueness
N-Fmoc-N-(2-methoxyethyl)-glycine is unique due to its specific combination of the Fmoc protecting group and the 2-methoxyethyl side chain. This combination provides a balance of stability, reactivity, and hydrophilicity, making it a versatile building block for peptide synthesis and other applications .
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZNWGXELFZOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)
![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)
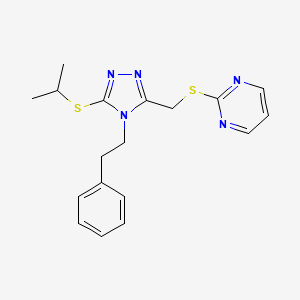
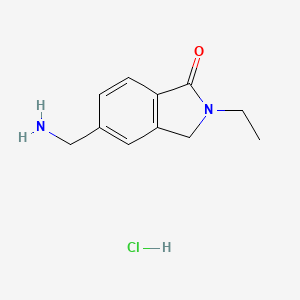

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)
![N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide](/img/new.no-structure.jpg)
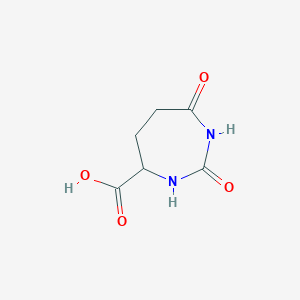

![N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide](/img/structure/B2780803.png)

![N'-[(4-chlorophenyl)methyl]-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)
